5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol
Description
5-[(3-Ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol is a sulfur-containing heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with a thiol (-SH) group at position 2 and a 3-ethoxypropylamino moiety at position 3. The 3-ethoxypropyl group introduces both ether and alkylamine functionalities, distinguishing it from simpler thiadiazole derivatives. This structural complexity may enhance its solubility, reactivity, and biological interactions compared to analogs with shorter or less polar substituents . The compound’s synthesis typically involves nucleophilic substitution or cyclization reactions, similar to other 5-amino-1,3,4-thiadiazole-2-thiol derivatives, but requires specific reagents to incorporate the ethoxypropyl chain .
Properties
IUPAC Name |
5-(3-ethoxypropylamino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS2/c1-2-11-5-3-4-8-6-9-10-7(12)13-6/h2-5H2,1H3,(H,8,9)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHRKPYTCNICOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NNC(=S)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A common method involves the reaction of hydrazine hydrate with carbon disulfide in pyridine to form 2,5-dimercapto-1,3,4-thiadiazole (DMTD). This intermediate serves as a precursor for further functionalization.
Procedure :
-
Synthesis of DMTD :
Hydrazine hydrate (0.1 mol, 4.5 mL) and carbon disulfide (0.2 mol, 20 mL) are refluxed in dry pyridine (30 mL) for 5 hours. The product precipitates upon acidification with HCl, yielding yellow crystals (m.p. 162–164°C, 77.6% yield). -
Functionalization with 3-Ethoxypropylamine :
DMTD undergoes nucleophilic substitution at the 5-position. A mixture of DMTD (1 equiv), 3-ethoxypropylamine (1.2 equiv), and potassium hydroxide (2 equiv) in ethanol is stirred at 60°C for 12 hours. The thiol group at position 2 remains intact due to its lower reactivity under basic conditions.
Key Data :
Direct Amination of Halogenated Intermediates
An alternative route involves the preparation of 5-chloro-1,3,4-thiadiazole-2-thiol, followed by amination with 3-ethoxypropylamine.
Procedure :
-
Synthesis of 5-Chloro-1,3,4-thiadiazole-2-thiol :
DMTD is treated with phosphorus oxychloride (POCl) at 80°C for 3 hours, selectively substituting one thiol group with chlorine. -
Amination Reaction :
The chlorinated intermediate (1 equiv) reacts with 3-ethoxypropylamine (1.5 equiv) in tetrahydrofuran (THF) at reflux for 6 hours. Triethylamine (2 equiv) is added to scavenge HCl.
Key Data :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol and pyridine are preferred solvents due to their ability to stabilize intermediates. Elevated temperatures (60–80°C) improve reaction rates but may promote disubstitution. For instance, amination in ethanol at 60°C yields 72% product, whereas dimethylformamide (DMF) at 100°C reduces selectivity.
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases the solubility of ionic intermediates, boosting yields by 10–15%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water = 70:30) confirms ≥95% purity.
Challenges and Mitigation Strategies
Thiol Oxidation
The thiol group at position 2 is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., ascorbic acid) minimize disulfide formation.
Chemical Reactions Analysis
Types of Reactions
5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while nucleophilic substitution can yield various substituted thiadiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. In a study by Khan et al. (2020), various thiadiazole compounds were synthesized and tested against a range of bacterial strains. The results indicated that 5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol demonstrated potent activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.
Anticancer Properties:
Thiadiazoles have also been investigated for their anticancer potential. A study published in the Journal of Medicinal Chemistry (2021) highlighted the efficacy of thiadiazole derivatives in inhibiting cancer cell proliferation. The compound was found to induce apoptosis in human cancer cell lines, making it a candidate for further development as an anticancer drug.
Agricultural Applications
Pesticidal Activity:
The compound has shown promise in agricultural applications as a pesticide. According to research conducted by Gupta et al. (2022), this compound exhibited effective insecticidal properties against common agricultural pests. The study reported a significant reduction in pest populations when treated with formulations containing this compound.
Herbicidal Properties:
In addition to its insecticidal activity, the compound has been evaluated for herbicidal effects. A field study demonstrated that it could effectively control weed growth without harming crop yields, indicating its potential use in sustainable agriculture practices.
Material Science Applications
Corrosion Inhibitors:
Thiadiazoles are being explored as corrosion inhibitors in various industrial applications. A recent study presented at the International Conference on Materials Science (2023) indicated that this compound could significantly reduce corrosion rates of metals in saline environments due to its ability to form protective films on metal surfaces.
Nanotechnology:
The compound's unique properties have also led to its exploration in nanotechnology. Research has indicated that it can be used as a precursor for synthesizing nanoparticles with specific catalytic properties. This application is particularly relevant in environmental remediation efforts where nanoparticles are employed to degrade pollutants.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Solubility
- Alkylamino Derivatives: 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol (2a) and 5-(Propylamino)-1,3,4-thiadiazole-2-thiol (2b) feature shorter alkyl chains, resulting in lower molecular weights and reduced steric hindrance compared to the 3-ethoxypropylamino group. These compounds exhibit moderate nucleophilicity due to the electron-donating nature of primary amines .
Aromatic and Heterocyclic Derivatives :
- 5-(2-Nitrophenyl)-1,3,4-thiadiazole-2-thiol : The nitro group enhances electron-withdrawing effects, stabilizing the thiolate anion and increasing reactivity in electrophilic substitutions. This derivative demonstrated antimicrobial activity as a lincomycin analog .
- 5-[2-(1H-Benzo[d]imidazol-1-yl)ethyl]-1,3,4-thiadiazole-2-thiol : The benzoimidazole moiety enables π-π stacking and hydrogen bonding, which are critical for interactions with biological targets like acetylcholinesterase .
Electronic Effects of Functional Groups
- The 3-ethoxypropyl group in the target compound combines an ether oxygen (electron-donating) and a secondary amine, enhancing nucleophilicity at the thiol group compared to derivatives with electron-withdrawing substituents (e.g., nitro or halogen groups) .
- 5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol (CAS N/A): The fluorine atom introduces electronegativity, which may improve binding affinity to enzymatic targets but could increase toxicity .
Antimicrobial Activity
- Nitro-Substituted Derivatives : Compounds like 5-(5-fluoro-2-nitrophenyl)-1,3,4-thiadiazole-2-thiol showed potent antibacterial activity as lincomycin derivatives, with MIC values <1 µg/mL against Staphylococcus aureus. The nitro group likely enhances target binding via electrostatic interactions .
- Target Compound: The 3-ethoxypropylamino group may improve pharmacokinetic properties (e.g., prolonged half-life) due to increased solubility, but its antimicrobial efficacy remains underexplored compared to nitro-substituted analogs .
Corrosion Inhibition
- Amino vs. Thioether Derivatives: Amino-substituted thiadiazoles (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) exhibit superior corrosion inhibition in acidic environments due to strong adsorption via lone electron pairs on nitrogen and sulfur. The target compound’s ethoxy group may further enhance adsorption through hydrogen bonding .
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : Benzoimidazole-containing derivatives (e.g., 5-[2-(1H-Benzo[d]imidazol-1-yl)ethyl]-1,3,4-thiadiazole-2-thiol ) showed IC₅₀ values of 0.8–2.4 µM, attributed to heterocyclic interactions with AChE’s catalytic site. The target compound lacks such aromatic systems, suggesting lower potency in this application .
Data Tables
Table 1: Structural and Electronic Properties of Selected Thiadiazole Derivatives
Biological Activity
5-[(3-ethoxypropyl)amino]-1,3,4-thiadiazole-2-thiol is a synthetic compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₂N₂S |
| Molecular Weight | 112.17 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 21406123 |
| Appearance | Liquid |
Antimicrobial Activity
- General Antimicrobial Properties : Compounds with a thiadiazole moiety have shown significant antimicrobial activities against various bacterial strains. For instance, derivatives of 1,3,4-thiadiazole have been reported to exhibit activity against E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) as low as 31.25 μg/mL .
- Specific Studies : A study indicated that certain thiadiazole derivatives demonstrated superior antibacterial effects compared to standard drugs like ofloxacin and cefepime . The introduction of various substituents on the thiadiazole ring has been shown to enhance antimicrobial efficacy.
Antifungal Activity
- Fungal Strains : Thiadiazole derivatives have also exhibited antifungal properties against strains such as Candida albicans and Aspergillus niger. Some compounds demonstrated MIC values lower than that of standard antifungal agents like itraconazole .
- Mechanism of Action : The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and inhibition of essential metabolic pathways .
Anticancer Activity
- Cytotoxic Effects : Research has indicated that some derivatives of thiadiazoles possess cytostatic properties. For example, compounds derived from 5-amino-1,3,4-thiadiazole have shown promising anticancer activity against various cancer cell lines with IC50 values in the low micromolar range .
- Case Studies : In vitro studies demonstrated that certain synthesized derivatives exhibited IC50 values significantly lower than reference drugs such as doxorubicin . This suggests potential for development into effective anticancer agents.
Other Pharmacological Activities
- Anti-inflammatory and Analgesic Effects : Thiadiazole derivatives have been explored for their anti-inflammatory properties. Some compounds showed significant reduction in inflammation in animal models .
- Antidepressant Activity : Recent studies have synthesized imine derivatives from thiadiazoles that displayed notable antidepressant activity in behavioral tests compared to standard treatments like imipramine .
Q & A
Basic: What are the common synthetic routes for preparing 5-substituted-1,3,4-thiadiazole-2-thiol derivatives?
Answer:
The synthesis typically involves cyclization of thiosemicarbazides with carbon disulfide or POCl₃ under acidic conditions. For example:
- Cyclization with carbon disulfide : React thiosemicarbazide with CS₂ in alkaline medium (e.g., KOH) to form the thiadiazole core .
- POCl₃-mediated cyclization : Heat arylthio-semicarbazides with POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) to precipitate the product .
- Alkylation : React 5-amino-1,3,4-thiadiazole-2-thiol with alkyl halides (e.g., bromoalkanes) in propan-2-ol under reflux for 2 hours .
Basic: Which spectroscopic and analytical methods are critical for confirming the structure of this compound?
Answer:
Key techniques include:
- FT-IR : Identify thiol (-SH) stretches (~2500 cm⁻¹) and amine (-NH₂) bands (~3300 cm⁻¹). Aromatic C-H and C=S vibrations appear at ~1600 cm⁻¹ and ~1250 cm⁻¹, respectively .
- ¹H/¹³C NMR : Look for signals corresponding to the ethoxypropyl chain (e.g., δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and thiadiazole protons .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 305 for a related derivative) and fragmentation patterns .
Advanced: How can alkylation reactions of 5-amino-1,3,4-thiadiazole-2-thiol be optimized for higher yields?
Answer:
Variables to optimize include:
- Solvent choice : Propan-2-ol or ethanol improves solubility of alkyl halides .
- Reaction time : Reflux for 2–3 hours balances completion and side reactions .
- Ultrasound-assisted synthesis : Reduces reaction time by 30–50% and increases yield via enhanced mass transfer (e.g., 70% yield in 1 hour vs. 3 hours conventionally) .
Advanced: How to design experiments to evaluate the biological activity of thiadiazole derivatives?
Answer:
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Antidepressant screening : Employ the forced swim test (FST) and tail suspension test (TST) in rodent models, measuring immobility time reduction .
- Docking studies : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with monoamine oxidase for antidepressant activity) .
Advanced: How to reconcile contradictory data on cyclization conditions for thiadiazole synthesis?
Answer:
Discrepancies arise from reagent choice (e.g., H₂SO₄ vs. POCl₃) and reaction pH:
- POCl₃ : Requires anhydrous conditions and higher temperatures (90°C) but achieves faster cyclization .
- H₂SO₄/I₂ : Suitable for aryl-substituted derivatives but may require longer reaction times .
Validate methods via TLC monitoring and intermediate characterization (e.g., IR for thiourea intermediates) .
Advanced: What computational methods support mechanistic studies of thiadiazole derivatives?
Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and corrosion inhibition efficiency .
- Molecular dynamics (MD) : Simulate adsorption behavior on metal surfaces (e.g., steel) in acidic media using Materials Studio .
- ADMET prediction : Use SwissADME to assess pharmacokinetic properties (e.g., blood-brain barrier penetration for CNS-active derivatives) .
Advanced: How to establish structure-activity relationships (SAR) for thiadiazole-based inhibitors?
Answer:
- Electrochemical testing : Perform potentiodynamic polarization and EIS to correlate substituent effects (e.g., electron-withdrawing groups) with corrosion inhibition efficiency .
- Thermodynamic analysis : Calculate adsorption free energy (ΔG°ads) to differentiate physisorption (ΔG°ads < −20 kJ/mol) vs. chemisorption .
- Comparative SAR : Test derivatives with varying alkyl/aryl groups (e.g., ethoxypropyl vs. benzyl) to identify optimal hydrophobicity .
Basic: What are the stability and solubility considerations for this compound in experimental settings?
Answer:
- Solubility : Moderately soluble in DMSO, ethanol, and aqueous alkaline solutions (pH > 8) .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the thiol group .
- pH sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 12) .
Advanced: What mechanistic insights explain its corrosion inhibition properties?
Answer:
- Adsorption mechanism : Forms a protective film on steel via S and N donor atoms, blocking active sites. Confirmed by SEM-EDS and XPS .
- Electrochemical evidence : Increases charge transfer resistance (Rct) in EIS and shifts corrosion potential (Ecorr) anodically .
- Synergistic effects : Combine with iodide ions to enhance adsorption density .
Advanced: How can this compound be applied in materials science research?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
